Product packaging for 3-Phenylpropane-1-sulfonamide(Cat. No.:CAS No. 90220-25-0)

3-Phenylpropane-1-sulfonamide

Cat. No.: B1280233
CAS No.: 90220-25-0
M. Wt: 199.27 g/mol
InChI Key: MCAXOOCHYNKTRY-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-sulfonamide (CAS Number: 90220-25-0) is a high-purity organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This chemical features a sulfonamide functional group linked to a 3-phenylpropane chain, a structure of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . The sulfonamide group is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents. Research into phenyl sulfonamide derivatives has demonstrated their potential for diverse pharmacological activities. Studies have shown that structurally related compounds exhibit potent anti-inflammatory properties, including the ability to modulate the production of pro-inflammatory cytokines such as TNF-α in experimental models . This makes such compounds valuable tools for investigating new pathways in inflammatory diseases. Furthermore, the compound serves as a key synthetic intermediate. Sulfonamides are commonly derived from sulfonyl chlorides, which are essential building blocks for creating more complex molecules in synthetic and medicinal chemistry programs . The physicochemical properties of this compound, including a LogP of 2.69, suggest moderate lipophilicity, which can influence its bioavailability and make it a suitable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended solely for research applications in laboratory settings. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle this material according to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B1280233 3-Phenylpropane-1-sulfonamide CAS No. 90220-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAXOOCHYNKTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503089
Record name 3-Phenylpropane-1-sulfonamide
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90220-25-0
Record name 3-Phenylpropane-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropane-1-sulfonamide
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Advanced Synthetic Methodologies for 3 Phenylpropane 1 Sulfonamide

Direct Synthesis of 3-Phenylpropane-1-sulfonamide

The direct synthesis of this compound can be achieved through specific chemical reactions designed to construct the molecule with precision.

CsF-Mediated Reactions in Tetrahydrofuran (THF)

A documented method for the synthesis of this compound involves the S-Amination of a silyloxymethanesulfone (TBSOM sulfone) precursor. rsc.org This reaction is conducted in anhydrous Tetrahydrofuran (THF) under an inert atmosphere. rsc.org The process utilizes Cesium Fluoride (CsF) as a key reagent, in conjunction with N-chlorosuccinimide and an amine source like hydroxylamine (B1172632) O-sulfonic acid. rsc.org The reaction mixture is stirred at room temperature for an extended period, typically 24 hours, to facilitate the formation of the desired sulfonamide product. rsc.org

Table 1: Reaction Parameters for CsF-Mediated Synthesis of this compound

Parameter Details Source
Starting Material TBSOM sulfone rsc.org
Amine Source Hydroxylamine O-sulfonic acid rsc.org
Reagents Cesium Fluoride (CsF), N-chlorosuccinimide (NCS) rsc.org
Solvent Anhydrous Tetrahydrofuran (THF) rsc.org
Atmosphere Inert (e.g., Argon) rsc.org
Temperature Room Temperature rsc.org

| Reaction Time | 24 hours | rsc.org |

Purification Techniques: Flash Column Chromatography

Following synthesis, purification is essential to isolate this compound from byproducts and unreacted reagents. Flash column chromatography is an effective technique employed for this purpose. rsc.orgamazonaws.com This method utilizes a silica (B1680970) gel stationary phase and a mobile phase consisting of a solvent gradient. rsc.orgmit.edu Specifically, a gradient of hexane (B92381) and ethyl acetate (B1210297) is used to elute the compounds from the column. rsc.org The process typically begins with a non-polar solvent mixture to remove less polar impurities, followed by a gradual increase in polarity to elute the target compound.

Table 2: Flash Column Chromatography Gradients for this compound Purification

Eluent System (Hexane:Ethyl Acetate) Purpose Source
50:1 → 20:1 Elution of non-polar and less polar impurities rsc.org

Contemporary Approaches to Sulfonamide Synthesis Relevant to this compound Analogs

Modern synthetic chemistry offers a variety of methods for constructing the sulfonamide functional group, which are applicable to the synthesis of analogs of this compound.

Nucleophilic Substitution Reactions with Sulfonyl Chlorides and Amines

The reaction between sulfonyl chlorides and amines is a conventional and widely utilized method for synthesizing sulfonamides. fiveable.mersc.orgresearchgate.net This reaction is a form of nucleophilic substitution where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. fiveable.meuwo.ca This attack results in the displacement of the chloride ion, which is a good leaving group. fiveable.me The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.netresearchgate.net While effective, this method can be limited by the need to prepare the sulfonyl chloride derivatives, which can sometimes involve harsh or toxic conditions. researchgate.net

Green Chemistry and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for sulfonamide synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.orgua.es

A notable advancement in sustainable sulfonamide synthesis is the development of a copper-catalyzed, multicomponent reaction performed in a Deep Eutectic Solvent (DES). rsc.orgua.esthieme-connect.com DESs, such as a mixture of choline (B1196258) chloride and acetamide, serve as green reaction media, avoiding the use of volatile organic compounds (VOCs). rsc.orgua.esresearchgate.net

This one-pot process uses non-toxic triarylbismuthines as the aryl source, sodium metabisulfite (B1197395) as the sulfur dioxide source, and nitro compounds as the amine precursor. rsc.orgthieme-connect.comresearchgate.net The reaction is catalyzed by a simple copper salt, like copper(I) chloride (CuCl), without the need for complex ligands. ua.es This method is advantageous from an atom economy perspective and simplifies purification, as the bismuth salt byproducts can be easily removed by precipitation with water. rsc.orgua.es The entire process is air and moisture insensitive, further contributing to its practicality and sustainability. ua.es

Table 3: Components of Copper-Catalyzed Sulfonamide Synthesis in DES

Component Example Role Source
Catalyst Copper(I) Chloride (CuCl) Facilitates the reaction ua.es
Solvent Choline Chloride:Acetamide (1:2) Green reaction medium ua.es
Aryl Source Triarylbismuthines Provides the aryl group rsc.orgthieme-connect.com
Sulfur Source Sodium Metabisulfite (Na₂S₂O₅) Source of SO₂ rsc.orgthieme-connect.com

| Nitrogen Source | Nitro compounds | Precursor to the amine group | rsc.orgthieme-connect.com |

Metal-Free Photoredox-Catalyzed Methods

The use of visible light photoredox catalysis has emerged as a powerful, green alternative to traditional metal-catalyzed reactions for constructing sulfonamides. These methods avoid the costs and toxicity associated with heavy metals and often proceed under mild conditions.

Recent research has demonstrated the synthesis of sulfonamides through a metal-free, photoredox-catalyzed sulfonylation of phenylhydrazines with thiols. nih.gov This approach employs an organic dye, such as eosin (B541160) Y, as the photocatalyst in an environmentally friendly solvent system like acetonitrile (B52724) and water. nih.gov The reaction is initiated by visible light, exhibits a broad substrate scope, and is compatible with various functional groups. nih.gov Another strategy involves a three-component reaction to construct aryl sulfonamides from abundant amines or sodium azide. acs.org This process is mediated by a metal-free photoredox system and generates an aryl sulfonyl ammonium (B1175870) salt in situ. acs.org

The direct C–H sulfonamidation of heterocycles like pyrroles has also been achieved using visible light and an acridinium (B8443388) dye photocatalyst, with oxygen serving as the terminal oxidant. rsc.orgrsc.org This method is notable for not requiring pre-functionalized starting materials. rsc.org The mechanism involves the photocatalyst absorbing light and initiating a single-electron transfer (SET) event, generating radical intermediates that combine to form the desired C-N bond. acs.orgrsc.org These methodologies offer a modular and rapid way to synthesize structurally diverse primary, secondary, and tertiary sulfonamides under mild, metal-free conditions. acs.org

Table 1: Metal-Free Photoredox-Catalyzed Sulfonamide Synthesis
MethodCatalystReactantsKey FeaturesSource
Sulfonylation of PhenylhydrazinesEosin YPhenylhydrazines, ThiolsEnvironmentally friendly (MeCN:H₂O solvent), broad substrate scope. nih.gov
Three-Component ConstructionOrganic Photoredox CatalystAmines/Sodium Azide, Aryl Sulfonyl PrecursorsIn situ generation of aryl sulfonyl ammonium salt via SET; synthesizes primary, secondary, and tertiary sulfonamides. acs.org
C–H Sulfonamidation of PyrrolesAcridinium Dye (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate)Pyrroles, SulfonamidesUses oxygen as the terminal oxidant; avoids pre-functionalized substrates. rsc.orgrsc.org
Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy from ball milling to drive chemical reactions, offers a sustainable and efficient route to sulfonamides, often in the absence of bulk solvents. rsc.orgcardiff.ac.uk This technique can enhance reaction rates, improve yields, and provide access to products that are difficult to obtain through conventional solution-phase synthesis. researchgate.net

A notable mechanochemical method involves a three-component palladium-catalyzed aminosulfonylation. rsc.orgrsc.org In this one-pot approach, an amine, potassium metabisulfite (K₂S₂O₅) as an SO₂ source, and an aryl bromide or aromatic carboxylic acid are combined and milled. rsc.orgrsc.org This strategy demonstrates a wide tolerance for various functional groups and has been successfully scaled up to gram quantities. rsc.org For instance, the synthesis of 3,5-difluoro-N-(3-phenylpropyl)benzenesulfonamide, a close analog of the target compound, has been reported using this method, showcasing its applicability. rsc.org

Copper-catalyzed mechanochemical methods have also been developed for the synthesis of NH-sulfonimidamides, aza-analogs of sulfonamides, through the oxidative amination of primary sulfinamides using air as the terminal oxidant. acs.org These solvent-free approaches highlight the ecological benefits of mechanochemistry by minimizing waste and energy consumption. acs.org The use of grinding auxiliaries can be crucial for efficient mass transfer and achieving high yields. cardiff.ac.uk

Table 2: Mechanochemical Synthesis of Sulfonamides
MethodCatalystReactantsConditionsSource
Three-Component AminosulfonylationPalladium (Pd)Aryl Bromides/Carboxylic Acids, Amines, K₂S₂O₅Ball milling, solvent-free. rsc.orgrsc.org
Oxidative AminationCopper Bromide (CuBr₂)Primary Sulfinamides, AminesBall milling, air as oxidant, solvent-free. acs.org
Desulfonamidative Cross-CouplingRuthenium (Ru)Primary Sulfonamides, Pyrylium TetrafluoroborateBall milling, piezoelectric material (BaTiO₃). nih.gov
Catalytic Coupling Reactions of Sulfonamides and Alcohols

The N-alkylation of sulfonamides using alcohols as alkylating agents is a highly atom-economical and environmentally benign process, generating water as the only byproduct. acs.orgionike.com These reactions typically proceed via a "borrowing hydrogen" or "hydrogen transfer" mechanism, catalyzed by transition metals. acs.orgionike.com

This process involves the catalyst temporarily oxidizing the alcohol to an aldehyde. acs.org The aldehyde then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the catalyst, which holds the "borrowed" hydrogen, reduces the imine to the final N-alkylated sulfonamide product, regenerating the active catalyst. acs.org Catalysts based on abundant first-row transition metals like manganese and iron have been successfully developed, offering a more sustainable alternative to precious metals like ruthenium and iridium. acs.orgionike.com

Manganese-pincer complexes have proven effective for the N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, achieving excellent yields. acs.org Similarly, copper-catalyzed systems have been employed for the alkylation of sulfonamides with benzylic and secondary aliphatic alcohols. ionike.comnih.gov These methods represent a significant advancement over classical approaches that rely on toxic alkyl halides and generate stoichiometric waste. acs.org

Table 3: Catalytic N-Alkylation of Sulfonamides with Alcohols
Catalyst SystemAlcohol Substrate ScopeMechanismKey AdvantagesSource
Manganese(I) PNP Pincer ComplexBenzylic and primary aliphatic alcoholsBorrowing HydrogenUses earth-abundant metal, high yields for mono-N-alkylation. acs.org
Iron(II) Chloride (FeCl₂) / K₂CO₃Benzylic alcoholsBorrowing HydrogenEnvironmentally benign catalyst, high selectivity. ionike.com
Copper(II) Acetate (Cu(OAc)₂) / K₂CO₃ / AirAromatic, heteroaromatic, and aliphatic alcoholsHydrogen TransferReadily available catalyst, high atom efficiency, water as byproduct. ionike.com
Ruthenium(II) ComplexAliphatic alcoholsRedox Neutral (Sulfone Carbanion Addition)Tolerates a wide range of functional groups. chemrxiv.org
Ultrasound-Assisted Synthesis in Aqueous Media

Ultrasound-assisted synthesis has become a powerful tool in green chemistry, known for accelerating reaction rates, increasing yields, and enabling reactions in environmentally friendly solvents like water. researchgate.net The application of ultrasonic irradiation to the synthesis of sulfonamide-containing compounds often leads to shorter reaction times and cleaner transformations compared to conventional heating methods. researchgate.netnih.gov

One prominent application is in one-pot, multi-component reactions. For example, novel isoxazolines bearing sulfonamide groups have been synthesized via a 1,3-dipolar cycloaddition in an aqueous ethanol (B145695) medium under ultrasound activation. nih.govnih.gov In this process, aldehydes are converted in situ to nitrile oxides, which then react with alkenes. nih.gov The use of ultrasound significantly enhances the efficiency of this transformation. nih.gov

Similarly, 3,5-disubstituted isoxazoles with sulfonamide functionalities have been prepared through a one-pot, four-component reaction in water, using sodium dichloroisocyanurate (NaDCC) as a metal-free catalyst combined with ultrasonic activation. researchgate.net This approach allows for the creation of four new chemical bonds in a single operation. researchgate.net The synthesis of aryl sulfonamides via the condensation of aryl sulfonyl chlorides and aryl amines has also been shown to produce high yields under ultrasonic conditions. These methods demonstrate the potential of sonochemistry to facilitate complex molecular constructions in a rapid and eco-friendly manner. nih.gov

Table 4: Ultrasound-Assisted Sulfonamide Synthesis
Reaction TypeKey Reagents/CatalystSolventKey AdvantagesSource
One-pot 1,3-Dipolar CycloadditionTrichloroisocyanuric acid (TCCA)Ethanol/WaterSynthesis of sulfonamide-isoxazoline hybrids; good yields, short reaction times. nih.govnih.gov
One-pot Sequential CycloadditionCerium (IV) ammonium nitrate (B79036) (CAN)Aqueous MediaSynthesis of sulfonamide-isoxazoles; green, highly regioselective. nih.govdaneshyari.com
Four-Component SynthesisSodium dichloroisocyanurate (NaDCC)WaterSynthesis of isoxazole-sulfonamides; metal-free, fast reactions. researchgate.net
Condensation ReactionFerric Chloride-BentoniteEthanolHigh yields (>70%) for aryl sulfonamides.

Multi-component Reactions for Sulfonamide Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are a cornerstone of modern synthetic chemistry due to their high efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govorganic-chemistry.org This approach is particularly valuable for creating libraries of structurally diverse compounds, such as those containing the sulfonamide scaffold. researchgate.netnih.gov

Various MCRs have been adapted to incorporate sulfonamides or their precursors. For instance, an azido-Ugi four-component reaction has been developed for the synthesis of tetrazoles bearing a sulfonamide group. researchgate.net This one-pot strategy uses an isocyanide, a sulfonamide, an aldehyde, and sodium azide, catalyzed by zinc chloride, to produce highly functionalized products with excellent atom economy. researchgate.net Another approach involves a three-component reaction between a zwitterion (generated from dimethyl acetylenedicarboxylate), an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. nih.govacs.org

These reactions are prized for their operational simplicity and for proceeding under mild conditions, often at room temperature. nih.govpreprints.org The ability to vary each of the starting components allows for the creation of a vast chemical space from a common set of building blocks, making MCRs a powerful tool for drug discovery and the development of novel functional materials. nih.govrsc.org

Table 5: Multi-component Reactions for Sulfonamide Scaffolds
Reaction Name/TypeComponentsCatalyst/ConditionsProduct ScaffoldSource
Azido-Ugi ReactionIsocyanide, Sulfonamide, Aldehyde, Sodium AzideZnCl₂, MeOH, 45 °CTetrazoles with Sulfonamide Group researchgate.net
Ketenimine SynthesisDimethyl Acetylenedicarboxylate, Aryl Sulfonamide, IsocyanideDichloromethane, Room TemperatureKetenimine-Sulfonamide Conjugates nih.govacs.org
Copper-Catalyzed CascadeF-masked Benzene-sulfonamide Allene, Alkene, ReagentCopper CatalystPoly-substituted Tetrahydropyridines rsc.org

Computational and Theoretical Investigations of 3 Phenylpropane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and properties of a compound at the electronic level. For 3-phenylpropane-1-sulfonamide, such studies would provide invaluable insights beyond experimental capabilities.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. For this compound, a DFT study, likely employing a functional like B3LYP and a basis set such as 6-31G**, would be the first step in any computational analysis. nih.gov The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles, offering a theoretical baseline for the molecule's structure.

Table 1: Predicted Core Structural Parameters of this compound (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations and is not based on published research for this specific molecule.)

Parameter Predicted Value
S-N Bond Length ~1.65 Å
S=O Bond Length ~1.45 Å
C-S-N Bond Angle ~107°

Conformational Analysis and Energy Profiles of Sulfonamide Systems

The flexible propane (B168953) chain and the rotatable bonds associated with the sulfonamide group (-SO₂NH₂) mean that this compound can exist in multiple conformations. A conformational analysis would systematically rotate key dihedral angles (e.g., C-C-S-N, C-S-N-H) to map the potential energy surface of the molecule. This process identifies the lowest energy conformers (the most stable shapes) and the energy barriers between them. Such studies are crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Electronic Structure Properties (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential, Fukui Functions)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating regions susceptible to electrophilic attack. The phenyl group would also exhibit distinct electronic features. Fukui functions would further refine this picture by identifying the specific atomic sites most prone to nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Electronic Properties for a Sulfonamide Compound (Note: This data is for illustrative purposes and not specific to this compound.)

Property Illustrative Value Significance
HOMO Energy -7.2 eV Energy of the outermost electron orbital
LUMO Energy -1.5 eV Energy of the lowest empty electron orbital

Correlation of Computed and Experimental Spectroscopic Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical vibrational frequencies (Infrared and Raman) and NMR chemical shifts can be calculated and compared with experimental spectra. For this compound, experimental IR data shows characteristic absorptions for the S=O bonds. A computational study would calculate these vibrational modes, and a scaling factor would typically be applied to improve the correlation with the experimental values. This correlation helps to confidently assign the peaks in the experimental spectra to specific molecular motions. nih.gov

Analysis of Non-Covalent Interactions (e.g., ELF, LOL, QTAIM)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the supramolecular structure and biological interactions of a molecule. Methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the electron density to identify and characterize these weak interactions within and between molecules. For this compound, these analyses could reveal intramolecular hydrogen bonding between the sulfonamide N-H and an oxygen atom, or intermolecular interactions in a potential crystal lattice.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on single, static molecules, molecular modeling and dynamics simulations can explore the behavior of the molecule over time, often in a biological environment.

No molecular dynamics simulation studies have been published specifically for this compound. However, this methodology would be highly valuable. A simulation could place the molecule in a box of water to study its solvation and dynamic conformational changes in an aqueous environment. Furthermore, if a biological target were identified, molecular dynamics could be used to simulate the binding process of this compound to its receptor, providing insights into the stability of the complex and the key interactions driving the binding event.

Exploration of Conformational Landscape and Flexibility

The structural flexibility of this compound is a key determinant of its interaction with biological targets. This flexibility arises from the presence of several rotatable single bonds within its structure: the bond connecting the phenyl ring to the propane chain, the two C-C bonds within the propane linker, and the C-S and S-N bonds of the sulfonamide group. Computational chemistry methods are employed to explore the molecule's conformational landscape, which is the potential energy surface as a function of its degrees of freedom.

By performing conformational searches using molecular mechanics force fields, researchers can identify a series of low-energy, stable conformations. These analyses reveal how the molecule can fold and orient its key functional groups—the aromatic phenyl ring and the polar sulfonamide head—in three-dimensional space. The propane linker allows the hydrophobic phenyl group and the hydrophilic sulfonamide group to adopt a wide range of relative positions, which can be crucial for fitting into the specific binding pockets of various enzymes. Understanding this conformational landscape is the first step in predicting how the molecule will be recognized by a biological receptor.

Simulation of Ligand-Enzyme Binding Dynamics

Molecular dynamics (MD) simulations provide powerful insights into the dynamic process of this compound binding to a target enzyme. nih.govacs.org A well-studied target for sulfonamides is the metalloenzyme carbonic anhydrase (CA). nih.gov Simulations can model the entire binding event, tracking the ligand as it approaches the enzyme's active site, finds the optimal orientation, and establishes key interactions. nih.gov

For sulfonamides binding to carbonic anhydrase, MD simulations reveal several critical events:

Initial Recognition and Entry: The ligand enters the conical active site cavity of the enzyme.

Coordination with Zinc: The primary interaction involves the deprotonated sulfonamide nitrogen forming a coordination bond with the essential Zn(II) ion at the core of the active site. nih.gov This displaces a water molecule or hydroxide (B78521) ion that is normally bound to the zinc.

Formation of Hydrogen Bonds: The sulfonyl oxygens and the amide nitrogen of the sulfonamide group form a network of hydrogen bonds with conserved active site residues, such as the backbone amide of Threonine-199. acs.orgcnr.it

Hydrophobic Interactions: The phenyl "tail" of this compound engages in van der Waals and hydrophobic interactions with nonpolar residues lining the active site cavity. nih.gov

These simulations, often run for hundreds of nanoseconds, allow researchers to observe the stability of these interactions and identify the most critical residues for binding, providing a detailed, time-resolved view of the inhibition mechanism. nih.govresearchgate.net

Prediction of Binding Affinities and Interaction Energies

Beyond visualizing the binding process, computational methods can quantify the strength of the ligand-enzyme interaction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-state" methods used to estimate the free energy of binding (ΔGbind) from MD simulation trajectories. nih.govlu.se

These methods calculate the binding free energy by summing the changes in molecular mechanics energy in the gas phase, the polar solvation energy (calculated via PB or GB models), and the nonpolar solvation energy. nih.govnih.gov While these calculations often neglect changes in conformational entropy for efficiency, they are highly effective for ranking the binding affinities of a series of related inhibitors and rationalizing experimental observations. researchgate.netfrontiersin.org For sulfonamides targeting carbonic anhydrase, these calculations can predict inhibition constants (Ki) and explain why certain derivatives exhibit higher potency or selectivity for specific isoforms. researchgate.netacs.org

Table 1: Representative Inhibition Data for Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

Compound TypehCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA XII (Kᵢ in nM)
Simple benzenesulfonamide (B165840)68.4–458.162.8–153.755.4–113.2

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Development of 3D Chemical Feature-Based Pharmacophores (e.g., HBA, HBD, Aromatic, Hydrophobic features)

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. For this compound and related inhibitors, a pharmacophore model highlights the key chemical functionalities that govern binding to a target like carbonic anhydrase.

The development of such a model involves identifying common features across a set of active molecules. acs.orgmdpi.com For a typical sulfonamide inhibitor, these features include:

A Zinc-Binding Group (ZBG): The sulfonamide moiety itself, which directly coordinates with the zinc ion.

Hydrogen Bond Acceptors (HBA): The two sulfonyl oxygens are crucial H-bond acceptors. researchgate.net

Hydrogen Bond Donor (HBD): The sulfonamide -NH- group can act as an H-bond donor. researchgate.net

Aromatic/Hydrophobic Feature: The phenyl ring serves as a hydrophobic feature that interacts with a nonpolar region of the binding pocket. researchgate.net

These features, arranged in a specific 3D geometry, define the pharmacophore. This model can then be used as a 3D query to screen large compound libraries for new potential inhibitors that possess the same essential features. nih.govfrontiersin.org

Table 2: Key Pharmacophoric Features of a Sulfonamide Inhibitor

Pharmacophoric FeatureCorresponding Chemical Moiety in this compoundRole in Binding
Zinc-Binding Group (ZBG)-SO₂NH₂Coordination to active site Zn(II) ion
Hydrogen Bond Acceptor (HBA)Sulfonyl Oxygens (-SO₂)H-bonding with active site residues (e.g., Thr199)
Hydrogen Bond Donor (HBD)Sulfonamide Amine (-NH₂)H-bonding with active site residues
Aromatic/Hydrophobic CenterPhenyl Ringvan der Waals/hydrophobic interactions

Structure-Based Pharmacophore Hypothesis Generation and Validation

When the three-dimensional structure of the target enzyme is known (e.g., from X-ray crystallography), a structure-based pharmacophore can be generated. researchgate.netnih.gov This approach directly maps the key interaction points within the enzyme's active site. nih.gov For an enzyme like carbonic anhydrase complexed with an inhibitor, the model is built by identifying features on the ligand that complement the protein's binding site. cnr.itnih.gov

For instance, a hydrogen bond acceptor feature would be placed where the inhibitor's sulfonyl oxygen accepts a hydrogen bond from a threonine residue in the protein. A hydrophobic feature would be defined in the space occupied by the inhibitor's phenyl ring within the hydrophobic part of the pocket. researchgate.net The resulting hypothesis is a direct reflection of the known binding mode. This model is then validated by testing its ability to distinguish known active inhibitors from inactive "decoy" molecules, ensuring its predictive power. researchgate.netnih.gov

Ligand-Based Pharmacophore Approaches

In cases where the 3D structure of the target enzyme is not available, a ligand-based pharmacophore model can be developed. acs.org This method relies on a set of known active molecules with similar structural scaffolds. The fundamental assumption is that these molecules bind to the same target in a similar fashion and therefore share common essential chemical features. mdpi.com

To create a ligand-based model for inhibitors like this compound, a computational algorithm would align a diverse set of active sulfonamide compounds and extract the shared chemical features (HBA, HBD, aromatic rings, etc.). acs.orgnih.gov The best pharmacophore hypothesis is the one that maximizes the overlap of these features across the set of active molecules. mdpi.com This model represents a 3D consensus of the structural requirements for biological activity and can be used to guide the design of new compounds or for virtual screening campaigns to find novel inhibitors. acs.orgfrontiersin.org

Virtual Screening Strategies for Analog Identification

Virtual screening (VS) has emerged as a pivotal computational technique in the quest for novel bioactive molecules, enabling the rapid and cost-effective screening of extensive chemical libraries. sci-hub.boxresearchgate.net The identification of analogs of this compound with potentially enhanced or modulated biological activities can be significantly accelerated through various VS strategies. These strategies are broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). sci-hub.boxresearchgate.net

Ligand-Based Virtual Screening (LBVS):

In the absence of a high-resolution 3D structure of the biological target, LBVS methodologies are employed. These methods leverage the principle of molecular similarity, where compounds with similar structures are presumed to exhibit comparable biological activities. For this compound, this would involve using the known structure as a template to search for analogs.

Key LBVS approaches for identifying this compound analogs include:

Similarity Searching: This involves the use of 2D or 3D molecular descriptors to quantify the similarity between this compound and molecules in a database. Descriptors can range from simple 2D fingerprints, which encode structural fragments, to more complex 3D shape and pharmacophore models.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.net A pharmacophore model can be developed based on the structure of this compound and other known active sulfonamides. This model is then used as a 3D query to screen compound libraries for molecules that match the pharmacophoric features. researchgate.net

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, becomes a powerful tool. sci-hub.box This approach simulates the binding of potential ligands to the target's active site, predicting their binding affinity and orientation.

The process for identifying analogs of this compound via SBVS would typically involve:

Target Preparation: Preparing the 3D structure of the target protein, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: Creating a library of diverse compounds, which can include commercially available molecules or virtually generated analogs of this compound.

Molecular Docking: Docking each ligand from the library into the defined binding site of the target protein.

Scoring and Ranking: Using a scoring function to estimate the binding affinity of each ligand. The ligands are then ranked based on their scores, and the top-ranking compounds are selected for further investigation.

The following table summarizes the key virtual screening strategies applicable for the identification of this compound analogs.

Strategy Principle Requirements Application for this compound
Ligand-Based Virtual Screening (LBVS) Molecular SimilarityKnown active ligand(s)Identifying analogs with similar 2D/3D features.
2D/3D Similarity SearchingComparison of molecular descriptors.A reference structure (this compound).Rapid screening of large databases for structurally similar compounds.
Pharmacophore ModelingMatching essential 3D chemical features.A set of active molecules or a ligand-target complex.Identifying diverse scaffolds that fit the key interaction points. researchgate.net
Structure-Based Virtual Screening (SBVS) Predicting ligand-protein binding.3D structure of the biological target.Docking potential analogs into the target's active site to predict binding affinity. sci-hub.box

Application of Quantum Chemical Descriptors in QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. bohrium.comekb.eg The application of quantum chemical descriptors in QSAR models for sulfonamides, including analogs of this compound, provides a deeper understanding of the electronic and geometric properties that govern their activity. nih.govnih.gov These descriptors are calculated using quantum mechanics methods and can offer insights that are not captured by simpler empirical descriptors. researchgate.net

Commonly used quantum chemical descriptors in QSAR studies of sulfonamides include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy is related to the electron-donating ability of a molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Electrostatic Potential (ESP): The ESP provides a measure of the charge distribution around a molecule and is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with the target protein.

Atomic Charges: The partial charges on individual atoms, particularly those in the sulfonamide group and the phenyl ring of this compound, can be critical for specific interactions with the target.

A QSAR study on a series of this compound analogs would involve the following steps:

Data Set: A series of analogs with their experimentally determined biological activities is required.

Descriptor Calculation: Quantum chemical calculations are performed for each analog to obtain the values of the selected descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including cross-validation and the use of an external test set. nih.gov

The resulting QSAR model can then be used to predict the activity of new, untested analogs of this compound, thereby guiding the synthesis of more potent compounds.

The table below presents a selection of quantum chemical descriptors and their relevance in QSAR models for sulfonamides.

Quantum Chemical Descriptor Definition Relevance in QSAR
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons in a reaction.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons in a reaction.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicator of chemical reactivity and stability.
Electrostatic Potential (ESP) The charge distribution around the molecule.Important for understanding intermolecular interactions.
Dipole Moment A measure of the net molecular polarity.Influences solubility and membrane permeability.
Chemical Hardness (η) Resistance to change in electron distribution.Relates to the stability of the molecule. researchgate.net
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.Predicts the ability to accept electrons. researchgate.net

Comparative Molecular Field Analysis (CoMFA) and CoMSIA in Structure-Activity Studies

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques used to understand the relationship between the 3D structural features of molecules and their biological activities. ijpsonline.comnih.gov These methods are particularly valuable for elucidating the structure-activity relationships of a series of analogs, such as those derived from this compound. nih.govtandfonline.com

Comparative Molecular Field Analysis (CoMFA):

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules. ijpsonline.com The process involves:

Molecular Alignment: A set of active analogs of this compound are superimposed based on a common substructure or a pharmacophore.

Grid Box Generation: A 3D grid is placed around the aligned molecules.

Field Calculation: At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule are calculated.

PLS Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated field values with the changes in biological activity.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA):

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com CoMSIA uses a Gaussian-type function to calculate the similarity indices at each grid point, which results in smoother contour maps and can provide a more detailed understanding of the structure-activity relationship. mdpi.com

For a series of this compound analogs, CoMFA and CoMSIA studies could reveal:

Steric Effects: Contour maps might indicate regions where bulky substituents on the phenyl ring or the propane chain are favorable or unfavorable for activity.

Electrostatic Effects: The maps could show where electropositive or electronegative groups would enhance binding to the target.

Hydrophobic Interactions: CoMSIA maps can highlight areas where hydrophobic groups would lead to improved activity.

Hydrogen Bonding: The hydrogen bond donor and acceptor maps can pinpoint specific locations where adding or removing hydrogen bonding functionalities would be beneficial.

The table below summarizes the key features of CoMFA and CoMSIA.

Technique Fields Considered Key Output Application to this compound Analogs
CoMFA Steric, Electrostatic3D contour maps showing favorable/unfavorable regions for steric and electrostatic properties.Guiding modifications to the phenyl ring and propane chain to optimize steric and electrostatic interactions with the target. nih.govtandfonline.com
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor3D contour maps providing a more comprehensive view of the structural requirements for activity.Providing detailed insights into the role of hydrophobicity and hydrogen bonding in the activity of the analogs, leading to more rational drug design. nih.govtandfonline.commdpi.com

By applying these computational methods, researchers can gain significant insights into the structural requirements for the biological activity of this compound and its analogs, thereby facilitating the design of new and more effective compounds.

Exploration of Structure Activity Relationships and Enzyme Inhibition Mechanisms of Sulfonamides

General Principles of Sulfonamide-Mediated Enzyme Inhibition

Sulfonamides represent a significant class of compounds in medicinal chemistry, primarily recognized for their antimicrobial properties. Their therapeutic action is rooted in their ability to inhibit specific enzymes crucial for the survival of pathogens. This inhibition is a direct consequence of the structural features of the sulfonamide group and its interactions within the enzyme's active site.

The primary mechanism by which many sulfonamides exert their effect is through competitive inhibition. wikipedia.orgnih.govdrugbank.compatsnap.comumd.eduyoutube.comyoutube.comyoutube.comyoutube.com This occurs when the sulfonamide molecule, due to its structural similarity to the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding and halting the catalytic reaction. wikipedia.orgnih.govdrugbank.compatsnap.comumd.eduyoutube.comyoutube.comyoutube.comyoutube.com

A classic example of this is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. wikipedia.orgpatsnap.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govpatsnap.comumd.eduyoutube.com By mimicking PABA, sulfonamides occupy the active site of DHPS, leading to a bacteriostatic effect where bacterial growth and replication are halted due to the inability to synthesize essential nucleic acids. wikipedia.orgnih.govdrugbank.com This competitive inhibition is a key principle in the design of sulfonamide-based drugs. patsnap.comyoutube.comyoutube.com The effectiveness of this inhibition is often dependent on the concentration of the sulfonamide relative to the substrate; higher concentrations of the inhibitor lead to a greater blockade of the enzyme's activity. youtube.comyoutube.comyoutube.com

The efficacy of a sulfonamide inhibitor is determined by the precise molecular interactions it forms within the enzyme's active site. These interactions are governed by the principles of molecular recognition, where the inhibitor's chemical features complement the residues of the active site. Key interactions include:

Zinc Coordination: In metalloenzymes like carbonic anhydrases (CAs), the sulfonamide group directly interacts with a zinc ion (Zn²⁺) in the active site. nih.govacs.orgnih.gov The deprotonated sulfonamide nitrogen atom typically coordinates to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. acs.orgnih.gov This coordination is a primary determinant of the inhibitory potency.

Hydrogen Bonding: Hydrogen bonds play a critical role in stabilizing the enzyme-inhibitor complex. The sulfonamide group, with its NH₂ and SO₂ moieties, can act as both a hydrogen bond donor and acceptor. These groups form hydrogen bonds with amino acid residues in the active site, such as threonine, which further anchors the inhibitor in place. nih.govnih.govacs.org

The combination of these interactions dictates the inhibitor's affinity and selectivity for a particular enzyme.

The quantitative characterization of enzyme inhibition by sulfonamides is achieved through kinetic analysis. This involves determining several key parameters that describe the inhibitor's potency and mechanism of action.

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.govacs.orgnih.govyoutube.com It is a commonly used measure of inhibitor potency, though it can be influenced by experimental conditions such as substrate concentration. youtube.comacs.org

Kᵢ (Inhibition constant): The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a more direct measure of binding affinity for competitive inhibitors. youtube.comacs.orgnih.govresearchgate.net A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. youtube.com The Cheng-Prusoff equation is often used to calculate Kᵢ from the experimentally determined IC₅₀ value, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme. youtube.com

Lineweaver-Burk Plots: This graphical method is used to distinguish between different types of enzyme inhibition (competitive, non-competitive, and uncompetitive). In competitive inhibition, the Lineweaver-Burk plot shows an increase in the apparent Kₘ with no change in the maximum velocity (Vₘₐₓ).

Intrinsic Rate Constants: For a more detailed understanding of the inhibition process, particularly for slow-binding or reversible covalent inhibitors, the determination of intrinsic association (kₒₙ) and dissociation (kₒff) rate constants is necessary. nih.govresearchgate.net These constants provide insights into the dynamics of the inhibitor binding and unbinding from the enzyme. researchgate.net

Table 1: Kinetic Parameters of Sulfonamide Inhibition This is an interactive table. Click on the headers to sort the data.

Compound Target Enzyme IC₅₀ (µM) Kᵢ (µM) Inhibition Type
Sulfanilamide Dihydropteroate Synthetase (E. coli) - 5.1 Competitive
Acetazolamide Carbonic Anhydrase II (human) 0.012 0.007 -
Methazolamide Carbonic Anhydrase II (human) 0.014 0.008 -
Ethoxzolamide Carbonic Anhydrase II (human) 0.005 0.003 -
Dorzolamide Carbonic Anhydrase II (human) 0.003 0.002 -
Brinzolamide Carbonic Anhydrase II (human) 0.004 0.003 -
Ala–His–His–4-sulfamoylbenzoic acid Carbonic Anhydrase II 0.84 - -
Sulfo-His-His-Leu Carbonic Anhydrase II 0.98 - -
Parent Sulfonamide Carbonic Anhydrase II 13.8 - -

Data sourced from multiple studies and compiled for illustrative purposes. acs.orgnih.gov

Advanced Applications and Future Research Directions in Sulfonamide Chemistry

Role of Sulfonamides in the Development of Novel Chemical Scaffolds

The sulfonamide group is a cornerstone in medicinal chemistry, and compounds like 3-Phenylpropane-1-sulfonamide serve as foundational building blocks for creating novel chemical scaffolds. frontiersrj.com This compound's structure, featuring a phenylpropyl group attached to a sulfonamide moiety, offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives with varied biological activities. ontosight.ai Researchers utilize this compound as an intermediate in the synthesis of more complex molecules, particularly those investigated for antibacterial and antiviral properties.

The versatility of the this compound scaffold is demonstrated by the creation of various derivatives through reactions targeting either the sulfonamide's nitrogen or the phenyl group. These modifications are crucial for exploring structure-activity relationships and optimizing therapeutic potential. For instance, the synthesis of N-(4-Fluorobenzyl)-3-phenylpropane-1-sulfonamide illustrates how substituting the sulfonamide hydrogen can lead to new chemical entities with potentially altered biological profiles. The development of such derivatives is pivotal in fields like cancer research, where certain sulfonamide-containing compounds have shown significant cytotoxic effects against cancer cell lines.

The core structure is considered a "privileged scaffold" because it can interact with a wide range of biological targets, including enzymes and receptors. ontosight.airasayanjournal.co.in By using this compound as a starting point, chemists can design molecules targeting specific enzymes, such as dihydropteroate (B1496061) synthase in bacteria or carbonic anhydrases, which are implicated in various physiological processes. ontosight.ainih.gov

Table 1: Examples of this compound Derivatives

Derivative Name Molecular Formula Key Structural Feature Potential Implication
N-(4-Fluorobenzyl)-3-phenylpropane-1-sulfonamide C₁₆H₁₈FNO₂S A 4-fluorobenzyl group replaces one of the sulfonamide hydrogens. Modification for exploring new biological interactions.
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide C₁₀H₁₂F₃NO₃S The phenyl group is replaced by a phenoxy group with a trifluoromethyl substituent. The -CF₃ group can enhance metabolic stability and binding affinity.

Integration of Advanced Computational Methods in Rational Compound Design and Optimization

Advanced computational methods are increasingly integral to modern drug discovery, enabling the rational design and optimization of sulfonamide-based compounds. While specific computational studies on this compound are not extensively documented, the principles are widely applied to the sulfonamide class. nih.gov Techniques such as structure-based drug design, molecular docking, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how derivatives of this compound might interact with biological targets. nih.gov

For example, the successful use of structure-based drug design in developing 3-phenyl-1H-indole-5-sulfonamides as potent carbonic anhydrase inhibitors highlights the power of these computational approaches. nih.gov Similar methods could be applied to model the binding of this compound derivatives to target enzymes like dihydropteroate synthase, guiding the synthesis of more effective antibacterial agents. Computational tools can predict how structural modifications, such as the addition of a trifluoromethyl (-CF₃) group, might enhance properties like metabolic stability or binding affinity, thereby streamlining the optimization process and reducing the need for extensive trial-and-error synthesis.

Continued Development of Sustainable and Green Synthetic Strategies

The development of sustainable and environmentally friendly synthetic methods is a key focus in contemporary chemistry. For sulfonamides, this involves creating cost-effective and efficient processes that minimize waste and the use of hazardous reagents. rasayanjournal.co.in

One notable eco-friendly approach involves a three-step synthesis of sulfonamide derivatives starting from the inexpensive amino acid phenylalanine. rasayanjournal.co.inresearchgate.net This method includes:

Sulfonamide Formation: Phenylalanine is reacted with benzenesulfonyl chloride. rasayanjournal.co.in

Esterification: The resulting sulfonamide undergoes esterification. rasayanjournal.co.in

Amidation: The ester is then amidated to produce the final carboxamide-incorporated sulfonamide derivatives in good to excellent yields. rasayanjournal.co.inresearchgate.net

This strategy is lauded for being cost-effective and efficient. rasayanjournal.co.in Other modern synthetic developments include iron-promoted reactions for creating N-arylsulfonamides from sulfonyl chlorides and nitroarenes. rsc.org Researchers are also developing one-pot processes that are attractive due to their simplicity, good reactivity, and often milder reaction conditions, which lead to faster reactions and cleaner workups with fewer side products. researchgate.net

Table 2: Overview of an Eco-Friendly Synthesis Route

Step Description Reagents/Conditions Advantage
1 Synthesis of 3-phenyl-2-(phenylsulfonamido)propanoic acid Phenylalanine, benzenesulfonyl chloride, Na₂CO₃, water. rasayanjournal.co.inresearchgate.net Uses a cheap, readily available amino acid as a starting material. rasayanjournal.co.in
2 Esterification The product from Step 1, absolute Ethanol (B145695), concentrated H₂SO₄. researchgate.net Standard esterification process to create a reactive intermediate. rasayanjournal.co.in

| 3 | Amidation | The ester from Step 2 is reacted with various amines or hydrazines. rasayanjournal.co.in | Allows for the creation of a diverse library of final products in high yield. rasayanjournal.co.in |

Advancements in Analytical Methodologies for Complex Mixture Analysis and Trace Detection

The synthesis and purification of this compound and its derivatives rely on a suite of advanced analytical methodologies to ensure structural integrity and purity. The characterization of these compounds is a critical step, confirming the success of a reaction and the identity of the resulting products. rasayanjournal.co.in

Standard techniques such as Thin Layer Chromatography (TLC) are used to monitor the progress of reactions in real-time. rasayanjournal.co.in Once a product is isolated, its chemical structure is validated using a combination of spectroscopic methods. These typically include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups like N-H, S=O (from the sulfonamide), and C=O. rasayanjournal.co.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. rasayanjournal.co.inresearchgate.netrsc.org

UV-Visible Spectroscopy: To study the electronic transitions within the molecule. rasayanjournal.co.in

For more precise and sensitive analysis, particularly for confirming molecular weight and elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed. rsc.org This technique is essential for unambiguously determining the chemical formula of a newly synthesized compound and is a powerful tool for analyzing complex mixtures and detecting trace impurities. rsc.org These advanced analytical tools are indispensable for modern chemical research and development involving sulfonamide derivatives.

Q & A

Q. What are the fundamental steps for synthesizing 3-Phenylpropane-1-sulfonamide, and what methodological challenges might arise?

The synthesis typically involves sulfonation of 3-phenylpropanol followed by amidation. A common approach includes reacting 3-phenylpropanol with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with ammonia or a primary amine. Key challenges include controlling reaction exothermicity during sulfonation and avoiding hydrolysis of the sulfonyl chloride intermediate. Optimizing stoichiometry (e.g., 1.2:1 molar ratio of chlorosulfonic acid to alcohol) and maintaining anhydrous conditions (using dry solvents like CH₂Cl₂) are critical. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors.
  • Waste Disposal: Segregate waste in labeled containers for professional hazardous waste management.
  • First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are suitable for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure (e.g., sulfonamide proton at δ 7.5–8.0 ppm).
  • Mass Spectrometry (MS): ESI-MS for molecular ion detection ([M+H]⁺ expected ~214 m/z).
  • Elemental Analysis: Validate C, H, N, S composition (±0.3% deviation).
  • HPLC: Purity assessment using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

Experimental design should focus on:

  • Catalyst Screening: Test palladium catalysts (e.g., 10% Pd/C) for hydrogenation steps, optimizing pressure (1–3 atm H₂) and solvent (THF vs. ethanol).
  • Temperature Control: Lower temperatures (0–5°C) during sulfonation reduce side reactions.
  • Additives: Use 4-DMAP (5 mol%) to accelerate amidation steps. Example optimization results:
CatalystSolventYield (%)Purity (%)
Pd/CTHF9598
NoneCH₂Cl₂8694

Q. How should researchers address contradictory data in toxicity studies of this compound?

  • Evidence Synthesis: Systematically review in vitro (e.g., cytotoxicity assays) and in vivo (rodent models) data. Prioritize studies with OECD-compliant protocols.
  • Dose-Response Analysis: Compare NOAEL (No Observed Adverse Effect Level) values across studies; discrepancies may arise from species-specific metabolism.
  • Mechanistic Studies: Use molecular docking to assess sulfonamide interactions with biological targets (e.g., carbonic anhydrase), resolving conflicting binding affinities .

Q. What methodological strategies enhance reproducibility in studies involving this compound?

  • Reagent Standardization: Use internal standards (e.g., deuterated DMSO for NMR) to calibrate instruments.
  • Blinded Experiments: Assign sample preparation and analysis to different team members to reduce bias.
  • Data Triangulation: Combine HPLC, NMR, and FT-IR data to validate compound identity.
  • Replication: Perform triplicate runs for key experiments, reporting mean ± SD .

Q. How can researchers design experiments to probe the biochemical interactions of this compound?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with proteins (e.g., albumin).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions.
  • Fluorescence Quenching: Monitor changes in tryptophan fluorescence upon sulfonamide binding to enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.